Methyl 4-amino-4-oxobutanoate

Overview

Description

Methyl 4-amino-4-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .

Mode of Action

It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .

Pharmacokinetics

Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.

Result of Action

Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.

Action Environment

It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Molecular Mechanism

It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.

Biological Activity

Methyl 4-amino-4-oxobutanoate, also known as methyl 4-oxobutyrate, is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 53171-39-4

This compound is a derivative of oxobutanoic acid and serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.

Biological Activities

-

Antioxidant Activity

This compound exhibits significant antioxidant properties. In studies, it has been shown to scavenge free radicals effectively, with an IC50 value of 5.43 µM against DPPH radicals and a TEAC value of 2.31 mM against ABTS radicals . -

Enzyme Inhibition

The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in cognitive enhancement and neuroprotection. -

Synthesis of Bioactive Compounds

This compound is utilized as a precursor for synthesizing various bioactive compounds, including (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential . This highlights its importance in drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | DPPH IC50: 5.43 µM; TEAC: 2.31 mM | |

| Enzyme Inhibition | AChE and BChE inhibition | |

| Synthesis Precursor | Used to synthesize (-)-deoxoprosophylline |

Case Study: Antioxidant Properties

In a study examining various natural products, this compound was isolated from the marine red alga Rhodomela confervoides. The compound showed strong antioxidant activity, indicating its potential use in developing natural antioxidant supplements .

Case Study: Neuroprotective Potential

Research has indicated that derivatives of this compound can inhibit AChE and BChE effectively. This property suggests that these compounds could be explored further for their neuroprotective effects in models of Alzheimer’s disease .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-4-oxobutanoate has garnered attention for its potential therapeutic properties:

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals. In laboratory studies, it demonstrated an IC50 value of 5.43 µM against DPPH radicals and a TEAC value of 2.31 mM against ABTS radicals, indicating its potential in combating oxidative stress-related diseases .

Enzyme Inhibition

Research indicates that this compound inhibits key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition suggests its utility in treating neurodegenerative conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

Synthetic Applications

The compound serves as a crucial intermediate in various synthetic pathways:

Synthesis of Bioactive Compounds

This compound is utilized to synthesize several bioactive compounds. For instance, it acts as a precursor for (-)-deoxoprosophylline, a piperidine alkaloid with notable therapeutic potential .

Asymmetric Synthesis

It plays a pivotal role in asymmetric synthesis processes. For example, it is involved in the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids through self-Mannich reactions catalyzed by chiral amines. This application highlights its versatility in generating complex organic molecules .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives:

Activity Against Pathogens

Methyl derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.35 µg/mL against MRSA, indicating their potential as new antibacterial agents .

Data Summary

Case Studies

- Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell cultures, suggesting its potential role in neuroprotection.

- Synthesis Pathway : Research conducted by Guo et al. outlined a synthetic route from L-aspartic acid to this compound with an overall yield of approximately 41%, showcasing its utility in organic synthesis .

- Antimicrobial Efficacy : In vivo studies using mouse models indicated that methyl derivatives significantly reduced bacterial load and increased survival rates in MRSA-infected subjects, validating their therapeutic potential .

Properties

IUPAC Name |

methyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURZMSZDVGMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

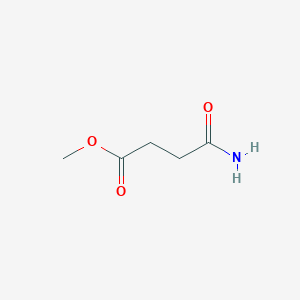

COC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502233 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-39-4 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.